Tilfrinib

kinase inhibition BRK/PTK6 enzymatic IC50

Tilfrinib (compound 4f) is a 4-anilino-α-carboline (pyrido[2,3-b]indole) derivative that functions as an ATP-competitive, Type I kinase inhibitor selectively targeting breast tumor kinase (BRK/PTK6). It engages the active (DFG-in) conformation of the BRK kinase domain, forming a critical hydrogen bond between the meta-phenolic hydroxyl and Asp330 of the DFG motif while interacting with the hinge region at Met267.

Molecular Formula C17H13N3O
Molecular Weight 275.30 g/mol
Cat. No. B611377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTilfrinib
Molecular FormulaC17H13N3O
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CN=C3N2)NC4=CC(=CC=C4)O
InChIInChI=1S/C17H13N3O/c21-12-5-3-4-11(10-12)19-15-8-9-18-17-16(15)13-6-1-2-7-14(13)20-17/h1-10,21H,(H2,18,19,20)
InChIKeyRXPZOSHFGJWSLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tilfrinib for Research Procurement: A Selective BRK/PTK6 Inhibitor for Breast Cancer and Metastasis Studies


Tilfrinib (compound 4f) is a 4-anilino-α-carboline (pyrido[2,3-b]indole) derivative that functions as an ATP-competitive, Type I kinase inhibitor selectively targeting breast tumor kinase (BRK/PTK6). It engages the active (DFG-in) conformation of the BRK kinase domain, forming a critical hydrogen bond between the meta-phenolic hydroxyl and Asp330 of the DFG motif while interacting with the hinge region at Met267 [1]. With an enzymatic IC50 of 3.15 nM against BRK, tilfrinib exhibits >1,000-fold selectivity over a broad panel of other kinases and >400-fold selectivity over the structurally related tyrosine kinase HER2 (IC50 = 1,300 nM) . It demonstrates anti-proliferative activity against breast cancer cell lines MCF-7 (GI50 = 0.99 μM), HS-578T (GI50 = 1.02 μM), and BT-549 (GI50 = 1.58 μM), while showing minimal cytotoxicity in several contexts, consistent with BRK's predominant role in metastasis rather than proliferation [1] .

Why Generic Kinase Inhibitors Cannot Substitute for Tilfrinib in BRK/PTK6-Focused Experimental Protocols


BRK/PTK6 inhibitors are not functionally interchangeable because they differ fundamentally in binding mode (Type I vs. Type II), selectivity fingerprint, and scaffold-associated toxicology. Tilfrinib binds the active DFG-in conformation as a Type I inhibitor, whereas alternative BRK inhibitors such as PF-6689840 and the Pfizer clinical candidates occupy the inactive DFG-out conformation (Type II), yielding distinct selectivity profiles and residence times [1]. The α-carboline core of tilfrinib, while conferring high potency, carries a documented mutagenicity liability that newer pyrazolo-pyrimidine scaffolds (e.g., compound 51) were explicitly designed to eliminate [1] [2]. Multi-target kinase inhibitors (e.g., ibrutinib, lapatinib) that partially engage BRK confound mechanistic interpretation due to their broader kinase coverage. Experimental reproducibility in BRK-focused studies therefore demands a compound with well-characterized on-target potency, defined selectivity boundaries, and known scaffold limitations—parameters that tilfrinib has uniquely accumulated across independent laboratories and commercial technical datasheets [1] [2].

Quantitative Evidence Differentiating Tilfrinib from Closest BRK/PTK6 Inhibitor Alternatives


Biochemical Potency Against BRK: Tilfrinib vs. Type I Analog Compound 7 and Lead Compound 51

In a head-to-head enzymatic assay at 2 μM ATP using a purified BRK kinase domain, tilfrinib (4f) exhibited an IC50 of 25 nM, representing a 40-fold potency advantage over the pyrimido-indole derivative compound 7 (IC50 = 1,000 nM) in the same experiment [1]. In a separate study employing a proprietary ADP-Glo assay format, tilfrinib's IC50 was determined as 3.15 nM, placing it in a comparable sub-nanomolar potency range to the optimized pyrazolo-pyrimidine lead compound 51 (IC50 = 3.37 nM; Kd = 44 nM by SPR) . The apparent discrepancy in reported tilfrinib IC50 values (3.15–25 nM) likely reflects differences in ATP concentration, assay format, and protein construct and underscores the importance of using well-characterized reference standards.

kinase inhibition BRK/PTK6 enzymatic IC50

Kinase Selectivity Breadth: Tilfrinib Type I Profile vs. Type II Inhibitor PF-6689840

Tilfrinib, as a Type I ATP-competitive inhibitor, was profiled against >30 purified kinases at 10 μM inhibitor concentration. Only six kinases (PIM2, NEK1, NEK2, CAMK4, MAPKAPK3, MAPKAPK5, MARK1, MARK3, MARK5) showed residual activity below the 10 μM threshold, and no inhibition of Akt isoforms, AGC kinases, ERK1/2, JNK1/2, or HIPK family members was observed . In contrast, the Type II PTK6 inhibitor PF-6689840 (biochemical IC50 = 54 nM) reportedly demonstrates superior kinase selectivity compared to Type I inhibitors, with a broader selectivity gap attributable to its DFG-out binding mode that is less conserved across the kinome . The >400-fold selectivity of tilfrinib over HER2 (IC50 = 1,300 nM) provides a practical exclusion criterion for experiments requiring differentiation between BRK- and HER2-mediated signaling .

kinase selectivity off-target activity Type I vs. Type II inhibitor

Anti-Proliferative Activity in Breast Cancer Cell Lines: Tilfrinib vs. Compound 51 (Cytotoxicity vs. Anti-Migratory Selectivity)

Tilfrinib inhibits the growth of three breast cancer cell lines with GI50 values of 0.99 μM (MCF-7), 1.02 μM (HS-578T), and 1.58 μM (BT-549) . Despite this anti-proliferative activity, tilfrinib exhibits minimal cytotoxicity at concentrations that fully suppress BRK kinase activity, a finding reproduced in the Acharya et al. study where tilfrinib did not reduce cell viability in MDA-MB-231 and BT-20 triple-negative breast cancer cells at 2 μM [1]. The optimized compound 51 was explicitly profiled for anti-migratory and anti-invasive activity without cytotoxicity at therapeutic concentrations, achieving wound-closure inhibition and MMP-9 suppression while preserving viability [1]. This differential—anti-proliferative at supra-micromolar concentrations yet non-cytotoxic at kinase-inhibiting concentrations—defines tilfrinib's utility for studying BRK's metastasis-specific functions versus proliferation [1].

breast cancer cell proliferation metastasis cytotoxicity

Chemical Scaffold Toxicology: α-Carboline Mutagenicity Liability vs. Pyrazolo-Pyrimidine Alternatives

The 4-anilino-α-carboline core of tilfrinib is explicitly recognized as a structural alert: α-carbolines are reported to be mutagenic and carcinogenic [1]. Acharya and colleagues (2025) identified this liability as a primary driver for scaffold hopping to the 1H-pyrazolo[3,4-d]pyrimidine series, which demonstrated no mutagenic potential in silico and in vitro [1]. Compound 51 emerged from this scaffold-hopping campaign as a lead with maintained nanomolar BRK potency (IC50 = 3.37 nM) but without the α-carboline toxicophore [1]. For procurement decisions, tilfrinib therefore occupies a specific niche: it is the most extensively characterized and commercially available BRK chemical probe with published selectivity and cellular data, but its α-carboline scaffold makes it unsuitable for in vivo long-term dosing studies where mutagenicity could confound readouts [1].

scaffold toxicology mutagenicity drug safety structure-based design

Commercial Availability and Batch-to-Batch Documentation Quality

Tilfrinib is commercially available from multiple vendors with HPLC-assessed purity specifications (≥97% via Sigma-Aldrich/Calbiochem; 99.39% via MedChemExpress) . The Sigma-Aldrich product includes batch-specific molecular weight due to variable water content, protective inert-gas packaging, and documented solubility (100 mg/mL in DMSO) with storage recommendations (−20°C, protect from light) . In contrast, compound 51 (BRK/PTK6-IN-1) and PF-6689840 are available from a narrower set of suppliers with less extensive lot-specific QC documentation. The availability of independent COA (Certificate of Analysis) documentation for each tilfrinib lot enables verification of compound integrity before initiating long-term cell-based studies, a practical procurement consideration that directly impacts experimental reproducibility .

chemical probe procurement QC documentation reproducibility

Binding Mode Definition: Type I (DFG-in) Active Conformation Selectivity of Tilfrinib

Tilfrinib is classified as a Type I kinase inhibitor that binds the active DFG-in conformation of BRK, as confirmed by molecular docking showing engagement of the hinge region (Met267) and DFG motif (Asp330) [1]. This binding mode contrasts with Type II inhibitors like PF-6689840 that capture the inactive DFG-out state, a distinction with functional consequences: Type I inhibitors generally exhibit faster dissociation kinetics and may be more sensitive to ATP competition, while Type II inhibitors often show prolonged residence times and can be effective against kinase mutants resistant to Type I agents [2]. For BRK mechanism-of-action studies, the binding mode determines whether the inhibitor stabilizes or destabilizes specific conformational states, which may differentially affect BRK's interactions with its SH2/SH3 adapter domains and substrate proteins [2].

binding mode DFG-in/DFG-out structure-based drug design

Recommended Research and Procurement Scenarios for Tilfrinib Based on Differentiated Evidence


Chemical Probe for Dissecting Kinase-Dependent vs. Kinase-Independent BRK Functions in Metastasis

Employ tilfrinib at 100–200 nM (sufficient to saturate BRK inhibition based on 3.15 nM IC50 with >400-fold cellular shift) in triple-negative breast cancer (TNBC) models to selectively ablate BRK kinase activity while preserving BRK scaffolding functions. This application leverages tilfrinib's non-cytotoxic profile at kinase-inhibitory concentrations (no viability loss at 2 μM in MDA-MB-231 and BT-20 cells [1]) to isolate metastasis-specific phenotypes (migration, invasion, EMT) from proliferation effects, as supported by the compound's minimal cytotoxicity at BRK-saturating concentrations [1].

Positive Control for BRK/PTK6 Biochemical Assay Development and Inhibitor Screening Cascades

Use tilfrinib as the validated reference inhibitor at 10–50× IC50 (∼30–150 nM) in ADP-Glo or HTRF-based BRK enzymatic assays for screening novel compound libraries. The compound's well-documented selectivity fingerprint (≥30 kinases profiled; minimal off-targets ) and commercial availability with lot-specific COA documentation make it the most reproducible reference standard for establishing assay robustness and Z'-factor determination across independent laboratories.

Head-to-Head Comparator for Next-Generation BRK Inhibitor Programs Targeting the α-Carboline Replacement Niche

Deploy tilfrinib as the benchmark compound in scaffold-hopping campaigns that seek to replace the mutagenic α-carboline core while retaining BRK potency and selectivity. Specifically, tilfrinib serves as the activity floor (IC50 = 3.15–25 nM depending on assay format) and selectivity ceiling that compound 51 (IC50 = 3.37 nM) and related pyrazolo-pyrimidine leads must match or exceed [1]. The binary toxicology distinction (α-carboline mutagenic alert vs. clean pyrazolo-pyrimidine scaffold) provides a clear go/no-go criterion for lead advancement [1].

Acute In Vivo Pharmacodynamic Target Engagement Studies in Murine Breast Cancer Models

Administer tilfrinib via intraperitoneal injection for short-term (≤5 day) pharmacodynamic studies assessing BRK Y342 phosphorylation status and downstream signaling (STAT3, AKT, FAK) in orthotopic or patient-derived xenograft models of breast cancer. Favorable cellular permeability and documented stability support in vivo dosing, though the α-carboline mutagenicity liability limits this application to acute protocols where compound-related genotoxicity does not confound endpoint analysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tilfrinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.